molecular formula C9H15Cl3O B14521741 1,1,1-Trichlorononan-2-one CAS No. 62485-84-1

1,1,1-Trichlorononan-2-one

Cat. No.: B14521741
CAS No.: 62485-84-1
M. Wt: 245.6 g/mol
InChI Key: JVXSJARWYFLOJV-UHFFFAOYSA-N
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Description

1,1,1-Trichlorononan-2-one is an organic compound belonging to the family of chlorinated hydrocarbons It is characterized by the presence of three chlorine atoms attached to the first carbon and a ketone group on the second carbon of a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorononan-2-one can be synthesized through the chlorination of nonan-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichlorononan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1,1,1-trichlorononan-2-ol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products:

    Oxidation: Nonanoic acid or other oxidized derivatives.

    Reduction: 1,1,1-Trichlorononan-2-ol.

    Substitution: Various substituted nonan-2-one derivatives.

Scientific Research Applications

1,1,1-Trichlorononan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Trichlorononan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ketone group play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

    1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent and in industrial applications.

    1,1,2-Trichloroethane: Another isomer with different chemical properties and applications.

    1,1,1-Trichloropropan-2-one: A shorter-chain analog with similar reactivity but different physical properties.

Uniqueness: 1,1,1-Trichlorononan-2-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

62485-84-1

Molecular Formula

C9H15Cl3O

Molecular Weight

245.6 g/mol

IUPAC Name

1,1,1-trichlorononan-2-one

InChI

InChI=1S/C9H15Cl3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h2-7H2,1H3

InChI Key

JVXSJARWYFLOJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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